(22E,24xi)-Stigmasta-5,22-dien-3-ol (22E,24xi)-Stigmasta-5,22-dien-3-ol
Brand Name: Vulcanchem
CAS No.: 72903-53-8
VCID: VC16961187
InChI: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23?,24+,25-,26+,27+,28+,29-/m1/s1
SMILES:
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol

(22E,24xi)-Stigmasta-5,22-dien-3-ol

CAS No.: 72903-53-8

Cat. No.: VC16961187

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

(22E,24xi)-Stigmasta-5,22-dien-3-ol - 72903-53-8

Specification

CAS No. 72903-53-8
Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23?,24+,25-,26+,27+,28+,29-/m1/s1
Standard InChI Key HCXVJBMSMIARIN-JBNNPUILSA-N
Isomeric SMILES CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Introduction

Chemical Identity and Structural Characteristics

(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 80735-61-1; alternative CAS 32345-19-0 for stereoisomeric forms) is a C29 sterol derivative with the molecular formula C29H48O\text{C}_{29}\text{H}_{48}\text{O} and a molecular weight of 412.69 g/mol . The "24xi" notation indicates unresolved stereochemistry at the C-24 position, distinguishing it from related phytosterols like stigmasterol (24S configuration). Key structural features include:

  • A Δ5,22-diene system with trans (E) geometry at C-22 .

  • A 3β-hydroxyl group typical of membrane-modulating sterols .

  • A side chain with variable stereochemistry at C-20 and C-24, influencing molecular packing and biological interactions .

Table 1: Core Structural Descriptors

PropertyValueSource
IUPAC Name(3β,22E,24xi)-Stigmasta-5,22-dien-3-ol
SMILESCC/C=C/C(C)C1CCC2C1(CCC3C2=CCC4C3(C=CC(C4)O)C)C
InChIKeyJZVFJDZBLUFKCA-IMSZWALWSA-N
Exact Mass412.371 g/mol

X-ray crystallography data remain unavailable, but NMR studies confirm the trans Δ22 configuration through coupling constants (J22,2315.2HzJ_{22,23} \approx 15.2 \, \text{Hz}) . Comparative analysis with the cis (Z) isomer (isolated from Clerodendrum scandens) reveals distinct chemical shift differences at C-21 (δ 12.3 ppm vs. δ 14.1 ppm in 13C^{13}\text{C}-NMR) .

Physicochemical Properties

The compound exhibits moderate polarity (logP=7.8\log P = 7.8) and low aqueous solubility (<0.1 mg/mL at 25°C), consistent with its hydrophobic sterol framework . Thermal stability assessments report a melting point of 170°C and decomposition above 300°C .

Table 2: Thermodynamic and Spectroscopic Data

ParameterValueMethod/Source
Density0.98 g/cm³Pycnometry
Boiling Point501.1°C at 760 mmHgSimulated
Flash Point219.4°CClosed-cup
Refractive Index1.53Abbe refractometer
UV-Vis λmax\lambda_{\text{max}}205 nm (ε = 11,200 L·mol⁻¹·cm⁻¹)MeOH solution

FT-IR spectra show characteristic bands for the hydroxyl group (3390 cm⁻¹), conjugated dienes (1655 cm⁻¹), and steroidal skeletal vibrations (1450–1375 cm⁻¹) . Mass spectrometry fragments at m/z 394.3 ([M-H2O]+) and 255.2 (steroid nucleus cleavage) corroborate the molecular structure .

Natural Occurrence and Biosynthetic Pathways

This sterol is a minor constituent in select plant families, notably Fabaceae (Aeschynomene uniflora) and Verbenaceae (Clerodendrum scandens) . Biosynthetically, it derives from cycloartenol via:

  • C-24 alkylation with S-adenosylmethionine.

  • Δ5-desaturation by sterol desaturases.

  • Δ22-desaturation mediated by cytochrome P450 enzymes .

Ecological studies suggest its production is upregulated under oxidative stress, potentially acting as a membrane stabilizer .

Isolation and Synthesis Strategies

Plant-Based Extraction

The aerial parts of A. uniflora yield 0.12% (w/w) via petroleum ether Soxhlet extraction, followed by silica gel chromatography (eluent: hexane/ethyl acetate 9:1) . Purity >95% is achievable through recrystallization from methanol .

Semi-Synthetic Routes

  • From stigmasterol: Bromination at C-22/23 followed by dehydrohalogenation introduces the Δ22 bond (65% yield) .

  • Microbial transformation: Mycobacterium spp. selectively dehydrogenate campesterol at C-22 (bioconversion efficiency: 28%) .

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus31.2562.5
Bacillus subtilis62.5125

Mechanistic studies indicate membrane disruption via hydroxyl group interaction with phospholipid headgroups .

Anti-Inflammatory Activity

In murine macrophages (LPS-induced):

  • 50% inhibition of NO production at 40 µM .

  • Downregulation of iNOS and COX-2 mRNA by 62% .

Industrial and Research Applications

ApplicationDetailsReference
Chromatographic StandardHPLC purity standard for phytosterol analysis
Membrane StudiesModulates lipid raft stability in model bilayers
Synthetic IntermediatePrecursor to C-24 alkylated steroids

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